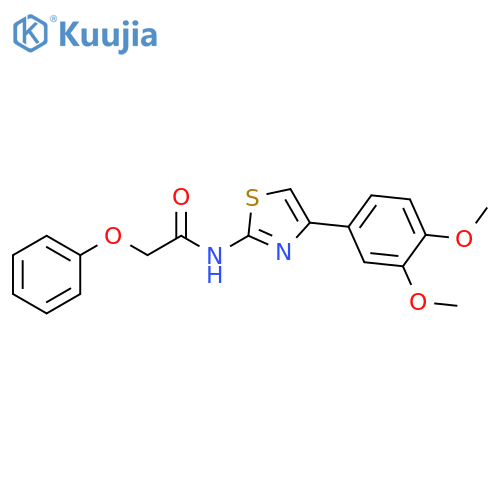Cas no 392248-50-9 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide)

392248-50-9 structure
商品名:N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide
CAS番号:392248-50-9
MF:C19H18N2O4S
メガワット:370.422223567963
CID:6494515
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide
- N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-phenoxyacetamide
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
- Acetamide, N-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-2-phenoxy-
-
- インチ: 1S/C19H18N2O4S/c1-23-16-9-8-13(10-17(16)24-2)15-12-26-19(20-15)21-18(22)11-25-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
- InChIKey: HQFXOGMBCFECRI-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C(OC)C(OC)=C2)=CS1)(=O)COC1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.291±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.44±0.50(Predicted)
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0336-0258-3mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-30mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-10μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-15mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-40mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-100mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-20μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-5mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-25mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
| Life Chemicals | F0336-0258-50mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
392248-50-9 | 90%+ | 50mg |
$160.0 | 2023-07-28 |
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
392248-50-9 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2230780-65-9(IL-17A antagonist 3)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
